molecular formula C10H11BO4 B13141467 3-(1-hydroxy-3H-2,1-benzoxaborol-4-yl)propanoic acid

3-(1-hydroxy-3H-2,1-benzoxaborol-4-yl)propanoic acid

Cat. No.: B13141467
M. Wt: 206.00 g/mol
InChI Key: TYQNIXDOVSQFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)propanoic acid is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)propanoic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase 4 inhibitor, which helps in reducing inflammation by modulating the levels of cyclic AMP in cells . This mechanism is particularly relevant in its application for treating inflammatory skin conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)propanoic acid stands out due to its specific structural features and the presence of a propanoic acid moiety, which may confer unique reactivity and biological activity compared to other benzoxaboroles.

Properties

Molecular Formula

C10H11BO4

Molecular Weight

206.00 g/mol

IUPAC Name

3-(1-hydroxy-3H-2,1-benzoxaborol-4-yl)propanoic acid

InChI

InChI=1S/C10H11BO4/c12-10(13)5-4-7-2-1-3-9-8(7)6-15-11(9)14/h1-3,14H,4-6H2,(H,12,13)

InChI Key

TYQNIXDOVSQFKE-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)CCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.